molecular formula C9H13ClN2 B2426044 2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine CAS No. 1060812-03-4

2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine

Cat. No. B2426044
CAS RN: 1060812-03-4
M. Wt: 184.67
InChI Key: BNNCJCHPGJUKDD-UHFFFAOYSA-N
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Description

“2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine” is an organic compound. It contains a chlorine atom in the pyridine ring . The IUPAC name for this compound is “(6-chloro-2-pyridinyl)methanamine” and its molecular weight is 142.59 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new organic nonlinear optical (NLO) material 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA) has been synthesized by the reflux method .


Molecular Structure Analysis

The molecular structure of this compound can be elucidated by single crystal X-ray diffraction method . Density functional theory (DFT) calculations can be used to predict the molecular geometry and comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP) .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 142.59 .

Scientific Research Applications

Corrosion Inhibition

2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine and its derivatives have been studied for their potential as corrosion inhibitors. A research by Leçe, Emregül, and Atakol (2008) found that similar compounds exhibit inhibitory properties for mild steel in acidic environments (Leçe, Emregül, & Atakol, 2008).

Antimalarial Activity

Compounds structurally related to this compound have been tested for their antimalarial activity. Görlitzer et al. (2006) synthesized derivatives that showed significant in vitro activity against chloroquine-sensitive and resistant Plasmodium falciparum strains (Görlitzer et al., 2006).

Synthesis of Aroylthioureas

A series of aroylthioureas containing a moiety similar to this compound were synthesized by Liu Chang-chun (2013). These compounds showed fungicidal and plant growth regulative activity (Liu Chang-chun, 2013).

Synthesis of C-Nucleosides

Joubert, Pohl, Klepetérová, and Hocek (2007) developed a methodology for the preparation of C-nucleosides using derivatives of this compound. This method is significant for the synthesis of nucleoside analogs (Joubert, Pohl, Klepetérová, & Hocek, 2007).

Energetic Material Synthesis

Zhao Ku (2015) synthesized energetic derivatives using this compound. These compounds were characterized for their detonation velocity and pressure, showing potential in energetic materials research (Zhao Ku, 2015).

Organometallic Chemistry

Noor, Schwarz, and Kempe (2015) explored the synthesis of low-valent aminopyridinato chromium methyl complexes, using derivatives of the compound . This research contributes to understanding organometallic complexes and their properties (Noor, Schwarz, & Kempe, 2015).

Safety and Hazards

This compound is classified as Acute toxicity, Oral (Category 3), H301 according to the GHS Classification . It is toxic if swallowed and should be handled with care .

Future Directions

The future directions for this compound could involve further exploration of its nonlinear optical properties, as well as its potential applications in optoelectronics . Additionally, the synthesis of this compound could be optimized for industrial-scale production.

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of various chemical entities, suggesting that it may interact with a wide range of molecular targets.

Mode of Action

It’s known that this compound can undergo various chemical reactions, such as the formation of schiff bases through condensation with aryl aldehydes. This indicates that it can interact with its targets in a variety of ways, potentially leading to diverse biochemical changes.

Result of Action

Its potential in synthesizing a wide range of chemical entities suggests that it could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

2-(6-chloropyridin-2-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-9(2,6-11)7-4-3-5-8(10)12-7/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNCJCHPGJUKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=NC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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